molecular formula C8H6F4O B2590241 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol CAS No. 2567502-09-2

2-Fluoro-3-(2,2,2-trifluoroethyl)phenol

Cat. No.: B2590241
CAS No.: 2567502-09-2
M. Wt: 194.129
InChI Key: GXNPQEOKJUZMCU-UHFFFAOYSA-N
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Description

2-Fluoro-3-(2,2,2-trifluoroethyl)phenol is an organic compound characterized by the presence of both fluorine and trifluoroethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring, followed by the addition of a trifluoroethyl group through a Friedel-Crafts alkylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-3-(2,2,2-trifluoroethyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol is unique due to the presence of both a fluorine atom and a trifluoroethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-fluoro-3-(2,2,2-trifluoroethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-5(4-8(10,11)12)2-1-3-6(7)13/h1-3,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNPQEOKJUZMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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